molecular formula C25H20N2O2S B3209336 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide CAS No. 1058428-19-5

2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

Cat. No. B3209336
CAS RN: 1058428-19-5
M. Wt: 412.5 g/mol
InChI Key: OJFOLUDEVRDGNW-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide, also known as THIQ, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. THIQ is a member of the indolinone family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, inflammation, and microbial infections. 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the inhibition of microbial growth. In addition, 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to modulate the expression of various genes involved in cell growth, inflammation, and oxidative stress. Furthermore, 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been found to induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in laboratory experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is its potential toxicity, which requires careful handling and monitoring in laboratory experiments.

Future Directions

There are several potential future directions for research on 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide, including the development of novel derivatives with improved pharmacological properties, the identification of new targets and signaling pathways involved in its biological activity, and the evaluation of its potential therapeutic applications in various diseases. Furthermore, the use of 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.

Scientific Research Applications

2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been found to exhibit potent antibacterial and antifungal activities against a range of microbial pathogens.

properties

IUPAC Name

2-naphthalen-1-yl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c28-24(15-19-7-3-6-17-5-1-2-8-21(17)19)26-20-11-10-18-12-13-27(22(18)16-20)25(29)23-9-4-14-30-23/h1-11,14,16H,12-13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFOLUDEVRDGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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